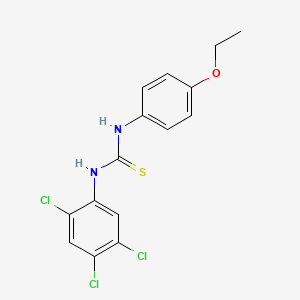![molecular formula C21H25NO4 B4733380 ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4733380.png)
ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate
説明
Ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate, also known as EDB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate is not fully understood. However, it has been proposed that ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. For example, ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation. ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate in lab experiments is its high potency and selectivity. ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been found to be highly effective in inhibiting the growth of cancer cells and suppressing inflammation. However, one of the limitations of using ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate is its potential toxicity. ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been shown to be toxic to certain cell types at high concentrations. Therefore, careful dose optimization is required when using ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate in lab experiments.
将来の方向性
There are several future directions for the research on ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate. One potential direction is to investigate the potential of ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate as a therapeutic agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate and its potential side effects.
科学的研究の応用
Ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}benzoate has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to suppress the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
ethyl 2-[4-(2,3-dimethylphenoxy)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-25-21(24)17-10-5-6-11-18(17)22-20(23)13-8-14-26-19-12-7-9-15(2)16(19)3/h5-7,9-12H,4,8,13-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHUIHWRNVJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4733303.png)

![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4733318.png)
![3,6-dimethyl-4-[(4-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4733322.png)

![2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4733350.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)
![4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)
![6-cyclopropyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4733382.png)

![N-[3-(4-morpholinyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4733397.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)